molecular formula C17H18N2O2S B486514 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 723745-01-5

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486514
CAS No.: 723745-01-5
M. Wt: 314.4g/mol
InChI Key: TXOPYSIJHTWWQT-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
  • 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Uniqueness

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the combination of a sulfonyl group with an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the class of sulfonyl imidazoles. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a sulfonyl group attached to an imidazole ring suggests a range of interactions with biological targets, which may lead to various therapeutic applications.

The compound can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its therapeutic properties. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains:

  • Antibacterial Activity : Several studies have evaluated the antibacterial potential of imidazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Jain et al. reported that certain synthesized imidazole derivatives demonstrated good antimicrobial activity using the cylinder wells diffusion method .
CompoundActivity AgainstReference
1aS. aureusJain et al.
1bE. coliJain et al.

Anti-inflammatory and Anticancer Activities

The mechanism of action for this compound suggests that it may interact with specific enzymes involved in inflammatory processes and cancer pathways. Its sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. This interaction is crucial for developing anti-inflammatory and anticancer therapies.

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

In a comprehensive study evaluating various imidazole derivatives, researchers synthesized compounds bearing different substituents on the imidazole ring. These compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

Case Study 2: Therapeutic Applications

Another study focused on the therapeutic applications of imidazole derivatives, including their anti-inflammatory and anticancer properties. The results indicated that specific structural modifications could enhance biological activity, suggesting that further optimization of compounds like this compound could lead to more effective therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical cellular pathways. The sulfonyl group enhances binding affinity to target proteins, which may lead to reduced inflammation and tumor growth. The interaction with cellular pathways involved in these processes underscores the compound's potential as a therapeutic agent.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-8-9-16(12-14(13)2)22(20,21)19-11-10-18-17(19)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPYSIJHTWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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